![molecular formula C13H14F2N2O2 B4879237 1-(2,5-difluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4879237.png)
1-(2,5-difluorobenzoyl)-4-piperidinecarboxamide
Overview
Description
1-(2,5-difluorobenzoyl)-4-piperidinecarboxamide, also known as DFPC, is a chemical compound that has been extensively studied for its potential use in scientific research. DFPC belongs to the class of piperidinecarboxamide compounds and has been found to have a wide range of biochemical and physiological effects.
Mechanism of Action
1-(2,5-difluorobenzoyl)-4-piperidinecarboxamide acts as a potent and selective inhibitor of certain ion channels, including the transient receptor potential vanilloid 1 (TRPV1) channel and the acid-sensing ion channel 1a (ASIC1a). By inhibiting these channels, 1-(2,5-difluorobenzoyl)-4-piperidinecarboxamide has been found to modulate a wide range of physiological processes, including pain sensation, inflammation, and cellular signaling.
Biochemical and Physiological Effects
1-(2,5-difluorobenzoyl)-4-piperidinecarboxamide has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of TRPV1 and ASIC1a channels, leading to a reduction in pain sensation and inflammation. 1-(2,5-difluorobenzoyl)-4-piperidinecarboxamide has also been found to modulate cellular signaling pathways, leading to changes in gene expression and protein synthesis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2,5-difluorobenzoyl)-4-piperidinecarboxamide in lab experiments is its high selectivity and potency for certain ion channels. This allows researchers to study the specific effects of inhibiting these channels without affecting other cellular processes. However, 1-(2,5-difluorobenzoyl)-4-piperidinecarboxamide also has some limitations, including its potential toxicity and the need for careful dosing and handling.
Future Directions
There are many potential future directions for research on 1-(2,5-difluorobenzoyl)-4-piperidinecarboxamide. One area of interest is the development of 1-(2,5-difluorobenzoyl)-4-piperidinecarboxamide derivatives with improved selectivity and potency for specific ion channels. Another area of interest is the use of 1-(2,5-difluorobenzoyl)-4-piperidinecarboxamide as a tool for studying the structure and function of ion channels and other proteins. Finally, 1-(2,5-difluorobenzoyl)-4-piperidinecarboxamide may have potential therapeutic applications for the treatment of certain diseases, such as chronic pain and inflammation.
Scientific Research Applications
1-(2,5-difluorobenzoyl)-4-piperidinecarboxamide has been extensively studied for its potential use in scientific research. It has been found to have a wide range of applications, including as a tool for studying the role of ion channels in cellular physiology, as a potential therapeutic agent for the treatment of certain diseases, and as a probe for studying the structure and function of proteins.
properties
IUPAC Name |
1-(2,5-difluorobenzoyl)piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2O2/c14-9-1-2-11(15)10(7-9)13(19)17-5-3-8(4-6-17)12(16)18/h1-2,7-8H,3-6H2,(H2,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMJSDPOZUBVSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=C(C=CC(=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Difluorobenzoyl)piperidine-4-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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